molecular formula C10H8Cl4N2O2 B8655656 Acetic acid, chloro[(2,4,6-trichlorophenyl)hydrazono]-, ethyl ester CAS No. 53729-07-0

Acetic acid, chloro[(2,4,6-trichlorophenyl)hydrazono]-, ethyl ester

Cat. No.: B8655656
CAS No.: 53729-07-0
M. Wt: 330.0 g/mol
InChI Key: NDKJJMNJPYSZDC-UHFFFAOYSA-N
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Description

Acetic acid, chloro[(2,4,6-trichlorophenyl)hydrazono]-, ethyl ester is a chemical compound known for its unique structure and properties. It is characterized by the presence of a chloro group, a trichlorophenyl group, and a hydrazinylidene moiety, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl chloro[2-(2,4,6-trichlorophenyl)hydrazinylidene]acetate typically involves the reaction of 2,4,6-trichlorophenylhydrazine with ethyl chloroacetate under basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, chloro[(2,4,6-trichlorophenyl)hydrazono]-, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Acetic acid, chloro[(2,4,6-trichlorophenyl)hydrazono]-, ethyl ester has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl chloro[2-(2,4,6-trichlorophenyl)hydrazinylidene]acetate involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate
  • Ethyl 2-chloro-2-(2-(4-methylphenyl)hydrazono)acetate

Uniqueness

Acetic acid, chloro[(2,4,6-trichlorophenyl)hydrazono]-, ethyl ester is unique due to the presence of the trichlorophenyl group, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where specific reactivity and selectivity are required .

Properties

CAS No.

53729-07-0

Molecular Formula

C10H8Cl4N2O2

Molecular Weight

330.0 g/mol

IUPAC Name

ethyl 2-chloro-2-[(2,4,6-trichlorophenyl)hydrazinylidene]acetate

InChI

InChI=1S/C10H8Cl4N2O2/c1-2-18-10(17)9(14)16-15-8-6(12)3-5(11)4-7(8)13/h3-4,15H,2H2,1H3

InChI Key

NDKJJMNJPYSZDC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=NNC1=C(C=C(C=C1Cl)Cl)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution consisting of 17.0 g. )0.05 mole) chloroglyoxyloyl chloride (2,4,6-trichlorophenyl)hydrazone and 200 ml. ethanol was heated at the reflux temperature for 30 min. This reaction solution was then concentrated to a volume of about 50 ml. and cooled. The solids that separated were recovered on a filter, and the solids on the filter were recrystallized two times from technical hexane to give ethyl chloroglyoxylate 2-(2,4,6-trichlorophenyl)-hydrazone having a melting range at 65° to 73° C.
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